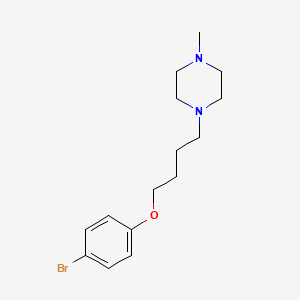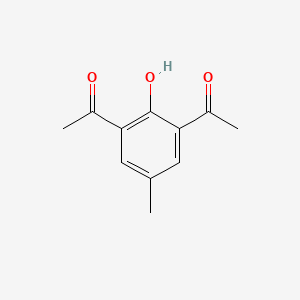
1-(3-乙酰-2-羟基-5-甲基苯基)-乙酮
描述
The compound 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, although not directly synthesized or characterized in the provided papers, can be inferred to have a structure related to the compounds that were studied. The papers focus on the synthesis and characterization of complex organic molecules with potential pharmacological applications. The molecular structure of such compounds typically includes an acetyl group and a phenyl ring, which are also present in the compound of interest .
Synthesis Analysis
The synthesis of related compounds, such as 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, involves a one-pot reaction that could potentially be adapted for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone. The process described includes the reaction of a diamine with dichloroacetyl chloride, confirmed by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone has been studied using techniques such as NMR, MS, FTIR, and X-ray crystallography. These methods provide detailed information about the molecular geometry, electronic structure, and the spatial arrangement of atoms within the molecule .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, they do provide insights into the reactivity of structurally related compounds. For instance, the presence of acetyl and phenyl groups suggests potential sites for electrophilic and nucleophilic attacks, respectively, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, such as vibrational spectra and HOMO-LUMO analysis, have been computed using density functional methods. These properties are crucial for understanding the reactivity and stability of the compound. Additionally, the evaluation of nonlinear optical properties and molecular electrostatic potential provides insight into the electronic characteristics of the molecule .
科学研究应用
抗微生物特性
1-(2-羟基-5-甲基苯基)-乙酮,与1-(3-乙酰-2-羟基-5-甲基苯基)-乙酮相关的化合物,展现出显著的抗微生物特性。这种化合物存在于各种自然来源中,已被研究其与金黄色葡萄球菌蛋白结合的有效性,在分子对接研究和ADMET评估中显示出有希望的结果 (Medicharla et al., 2022)。
化学合成
研究已经探索了合成相关化合物的化学方法。例如,选择性区域的克莱森-施密特缩合已被用于从1-(5-乙酰-2-羟基-苯基)-乙酮合成3'-乙酰-4'-羟基茚烯酮 (Narender等,2011)。
合成优化
已经努力优化相关化合物的合成,例如(2-羟基-4-(3-甲基-2-丁烯氧基)苯基)乙酮。这涉及微调反应条件并实现改善产量 (Zhou, 2010)。
香豆素衍生物合成
另一个应用包括合成香豆素-3-羧酸和3-乙酰香豆素。在这里,1-(2-羟基苯基)-乙酮在一个涉及杂多酸作为催化剂的过程中被使用,展示了化合物合成中的创新方法 (Heravi et al., 2008)。
杂环化合物的抗微生物活性
研究还包括合成和评估杂环化合物,如1-(2-羟基-3,5-双((3-亚硫代唑-5-基)氨基)苯基)乙酮,展示了它们在抗微生物应用中的潜力 (Wanjari, 2020)。
安全和危害
The safety information available indicates that this compound may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
属性
IUPAC Name |
1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-4-9(7(2)12)11(14)10(5-6)8(3)13/h4-5,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKCEQUZROPKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367923 | |
| Record name | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone | |
CAS RN |
55108-28-6 | |
| Record name | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

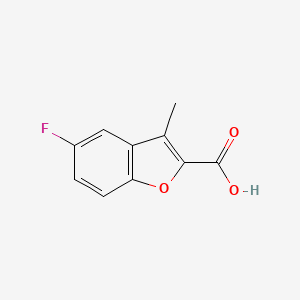
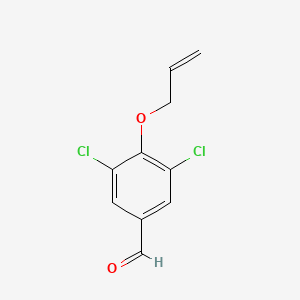



![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)
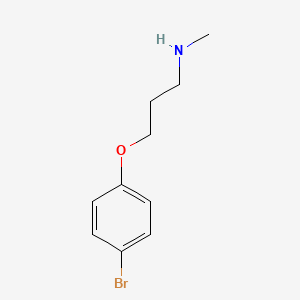

acetate](/img/structure/B1332300.png)
